molecular formula C18H25NO3 B13966974 Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13966974
M. Wt: 303.4 g/mol
InChI Key: FSCPNUCTNNETFY-UHFFFAOYSA-N
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Description

Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by a spiro linkage, which involves a bicyclic system where two rings are connected through a single atom. The presence of a benzyl group and a hydroxymethyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of benzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of copper sulfate as a catalyst and a solvent such as ethanol. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can lead to the modulation of cell death pathways, making it a potential therapeutic agent for diseases involving necroptosis.

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-2,8-diazaspiro[4.5]decane: Shares the spirocyclic structure but lacks the hydroxymethyl group.

    2,8-Diazaspiro[4.5]decane: A simpler spirocyclic compound without the benzyl and hydroxymethyl groups.

    2-Benzyl-2,8-diazaspiro[4.5]decane: Similar structure with a benzyl group but different functional groups .

Uniqueness

Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of both a benzyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H25NO3/c20-12-15-6-8-18(9-7-15)10-11-19(14-18)17(21)22-13-16-4-2-1-3-5-16/h1-5,15,20H,6-14H2

InChI Key

FSCPNUCTNNETFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CO)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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